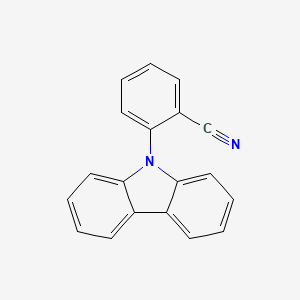

2-(Carbazol-9-yl)benzonitrile

Übersicht

Beschreibung

2-(Carbazol-9-yl)benzonitrile is a chemical compound with the molecular formula C19H12N2 . It has a molecular weight of 268.32 .

Synthesis Analysis

Carbazole derivatives, including this compound, have been synthesized and characterized by various methods . The synthesis of these compounds often involves the connection of the carbazole donor and benzonitrile acceptor .Molecular Structure Analysis

The InChI code for this compound is 1S/C19H12N2/c20-13-14-7-1-4-10-17(14)21-18-11-5-2-8-15(18)16-9-3-6-12-19(16)21/h1-12H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, carbazole derivatives have been known to undergo electropolymerization .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 420.1±37.0 °C at 760 mmHg, and a flash point of 207.9±26.5 °C . It has a molar refractivity of 85.8±0.5 cm3 and a polar surface area of 29 Å2 .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

2-(Carbazol-9-yl)benzonitrile and its derivatives have been significantly utilized in the field of Organic Light-Emitting Diodes (OLEDs). Studies demonstrate their role in achieving pure blue electroluminescence and high external quantum efficiency in OLEDs, highlighting their potential for blue light emission and electron transport capabilities (Tanaka et al., 2016), (Balijapalli et al., 2020).

Photocarboxylation

The carbazole derivatives have been explored in photocarboxylation processes. This involves using carbazole-based compounds in light-mediated transformations, beneficial in synthesizing various organic compounds (Meng et al., 2019).

Nonlinear Optical (NLO) Applications

Carbazole-benzonitrile compounds have been investigated for their nonlinear optical properties. These materials, especially when incorporated into certain matrices, have shown potential in applications like second-harmonic generation (SHG) and third-harmonic generation (THG) (Mydlova et al., 2020).

Electroluminescence in Electronic Devices

These compounds have also been synthesized for use in electroluminescent devices. Their structural design significantly influences their thermal, photophysical, and electroluminescence properties, making them suitable for various electronic applications (Wang et al., 2020).

Solid-State Polymerization

Carbazole derivatives have shown promising results in solid-state polymerization, providing a pathway for creating polydiacetylenes with broad absorption properties. This application is significant for materials science, especially in the context of π-conjugated systems (Tabata et al., 2016).

Bioinformatics and Brain Disorder Treatments

In the field of bioinformatics, these compounds have been studied for their potential in treating neurodegenerative diseases. This application is particularly noteworthy as it opens new avenues in medical research (Avram et al., 2021).

Wirkmechanismus

- Carbazole (9H-carbazol-9-yl) is an aromatic heterocyclic compound with a nitrogen atom in its ring. It has been associated with various biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects .

- Carbazole derivatives are known to exhibit fluorescence properties, making them useful in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Target of Action

Mode of Action

Pharmacokinetics

- Information on absorption is not available. Not reported. Not specified .

Result of Action

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-carbazol-9-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2/c20-13-14-7-1-4-10-17(14)21-18-11-5-2-8-15(18)16-9-3-6-12-19(16)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYSLACLZCXOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

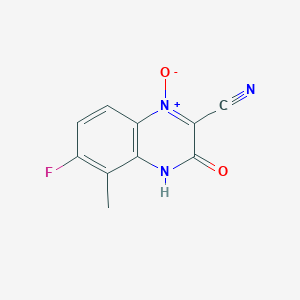

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B1433330.png)

![2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B1433333.png)